![molecular formula C7H4Br2F2O B2913753 1,3-Dibromo-5-(difluoromethoxy)benzene CAS No. 433939-48-1](/img/structure/B2913753.png)
1,3-Dibromo-5-(difluoromethoxy)benzene
Overview
Description
1,3-Dibromo-5-(difluoromethoxy)benzene is a chemical compound with the molecular formula C7H4Br2F2O and a molecular weight of 301.913 . It is used for scientific research needs .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two bromine atoms and one difluoromethoxy group attached to it .Scientific Research Applications
1,3-Dibromo-5-(difluoromethoxy)benzene is a chemical compound with potential applications across various scientific disciplines, including organic synthesis, material science, and environmental chemistry. While the direct references to this specific compound in scientific literature are limited, understanding its potential can be extrapolated from studies focusing on similar brominated and fluorinated benzene derivatives and their roles in supramolecular chemistry, polymer processing, and environmental remediation.
Supramolecular Chemistry and Material Science
The structural and electronic properties of brominated and fluorinated benzene derivatives make them valuable in the field of supramolecular chemistry. These compounds often serve as building blocks for the construction of complex molecular architectures with specific functions, such as nanoscale assembly and molecular recognition processes. The incorporation of fluorine atoms, in particular, can enhance the stability and modify the electronic properties of these supramolecular structures, making them suitable for applications in nanotechnology and material science. One example of a related compound's application in this area is benzene-1,3,5-tricarboxamide, a molecule known for its ability to self-assemble into one-dimensional structures stabilized by hydrogen bonding, demonstrating the potential of brominated and fluorinated benzene derivatives in similar applications (S. Cantekin, T. D. de Greef, A. Palmans, 2012).
Environmental Chemistry and Biodegradation
In the realm of environmental chemistry, the study of brominated and fluorinated compounds, including those similar to this compound, focuses on understanding their behavior and fate in the environment. These compounds often exhibit unique properties due to their halogenated components, affecting their volatility, biodegradation potential, and environmental persistence. Research on the biodegradation aspects of polycyclic aromatic hydrocarbons (PAHs), for instance, provides insights into the microbial degradation processes that could be relevant for similar brominated and fluorinated benzene derivatives. Understanding these processes is crucial for assessing the environmental impact of these compounds and developing strategies for their remediation (A. K. Haritash, C. Kaushik, 2009).
Safety and Hazards
properties
IUPAC Name |
1,3-dibromo-5-(difluoromethoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRPGGXNTIUCCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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